2,3-Dimethyl-5-nitro-4-oxidaniumylquinazolin-3-ium
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Overview
Description
2,3-Dimethyl-5-nitro-4-oxidaniumylquinazolin-3-ium is a complex organic compound belonging to the quinazoline family. Quinazolines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and significant pharmaceutical applications
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dimethyl-5-nitro-4-oxidaniumylquinazolin-3-ium typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of anthranilic acid derivatives with appropriate aldehydes under acidic conditions, followed by nitration and methylation steps .
Industrial Production Methods: Industrial production of this compound may utilize microwave-assisted synthesis or metal-catalyzed reactions to enhance yield and reduce reaction times . These methods are preferred due to their efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 2,3-Dimethyl-5-nitro-4-oxidaniumylquinazolin-3-ium undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by strong oxidizing agents, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions typically involve hydrogenation or the use of reducing agents like sodium borohydride, resulting in the formation of amine derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride or catalytic hydrogenation.
Substitution: Halogenating agents or nucleophiles in the presence of a catalyst.
Major Products: The major products formed from these reactions include quinazoline N-oxides, amine derivatives, and various substituted quinazolines .
Scientific Research Applications
2,3-Dimethyl-5-nitro-4-oxidaniumylquinazolin-3-ium has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing other complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its anticancer and anti-inflammatory activities.
Industry: Utilized in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2,3-Dimethyl-5-nitro-4-oxidaniumylquinazolin-3-ium involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to its biological effects. For instance, its anticancer activity may be attributed to the inhibition of tyrosine kinases, which play a crucial role in cell signaling pathways .
Comparison with Similar Compounds
Quinazolinone derivatives: Known for their broad spectrum of biological activities, including anticancer and antibacterial properties.
Indole derivatives: Exhibit diverse pharmacological activities such as antiviral, anti-inflammatory, and anticancer effects.
Uniqueness: 2,3-Dimethyl-5-nitro-4-oxidaniumylquinazolin-3-ium stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its nitro and oxidaniumyl groups make it particularly effective in certain reactions and applications .
Properties
CAS No. |
7467-38-1 |
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Molecular Formula |
C10H11N3O3+2 |
Molecular Weight |
221.21 g/mol |
IUPAC Name |
(2,3-dimethyl-5-nitroquinazolin-3-ium-4-yl)oxidanium |
InChI |
InChI=1S/C10H9N3O3/c1-6-11-7-4-3-5-8(13(15)16)9(7)10(14)12(6)2/h3-5H,1-2H3/p+2 |
InChI Key |
DPWHCPPJEXJQKL-UHFFFAOYSA-P |
Canonical SMILES |
CC1=NC2=C(C(=CC=C2)[N+](=O)[O-])C(=[N+]1C)[OH2+] |
Origin of Product |
United States |
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